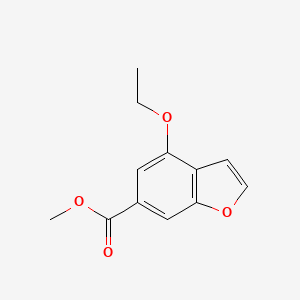

Methyl 4-ethoxy-1-benzofuran-6-carboxylate

Description

Propriétés

IUPAC Name |

methyl 4-ethoxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAYPTAXRIVISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various targets in the cell, leading to changes in cellular function .

Biochemical Pathways

Benzofuran derivatives are known to affect a wide range of biochemical pathways, leading to their diverse pharmacological activities .

Activité Biologique

Methyl 4-ethoxy-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, characterized by its unique substitution pattern that influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. The compound features a benzofuran ring with an ethoxy group at the 4-position and a carboxylate ester at the 6-position, which enhances its lipophilicity and potential bioavailability.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Prostate Cancer (PC3)

For instance, a study highlighted that certain benzofuran derivatives demonstrated IC50 values as low as 16.4 μM against lung adenocarcinoma cells, indicating potent anticancer effects .

Anti-inflammatory and Antimicrobial Activities

Benzofuran derivatives are also noted for their anti-inflammatory and antimicrobial properties. This compound has been associated with the modulation of inflammatory pathways and exhibits activity against various microbial strains.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating oxidative stress levels within cells.

- Gene Expression Modulation : It has been observed to activate signaling pathways like MAPK/ERK, influencing cell proliferation and differentiation.

- Cytotoxic Mechanisms : The compound's structural features allow it to bind to specific biomolecules, leading to inhibition or activation of critical signaling pathways involved in cancer cell growth .

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 4-hydroxybenzoate | Hydroxyl group at para position | Antioxidant properties |

| Benzofuran | Basic structure without substitutions | Found in many natural products |

| Methyl 2-benzofurancarboxylate | Carboxyl group at different position | Exhibits anti-inflammatory effects |

| Methyl 3-(4-hydroxyphenyl)propionate | Aryl substitution affecting reactivity | Potential anticancer activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Various studies have tested the compound on human cancer cell lines, revealing significant cytotoxic effects across multiple types of cancers.

- In Vivo Models : Animal studies have shown promising results in reducing tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Methyl 4-ethoxy-1-benzofuran-6-carboxylate has shown potential as an anticancer agent. Benzofuran derivatives are known for their ability to inhibit various cancer cell lines. For instance, a study highlighted the effectiveness of benzofuran derivatives in targeting lung adenocarcinoma cells, demonstrating significant cytotoxicity and inhibition of tumor growth through modulation of key signaling pathways such as AKT and PLK1 .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit antimicrobial activity. A synthesis study focused on various halogenated benzofuran derivatives, including this compound, reported promising results against bacterial strains, suggesting its utility in developing new antimicrobial agents .

Synthesis and Industrial Applications

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis. For example, it can be used to synthesize various derivatives that possess enhanced biological activity or novel properties .

Polymer Chemistry

This compound can also play a role in polymer chemistry as a precursor for creating polymeric materials with specific properties. The incorporation of benzofuran units into polymers can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |

| Halogenated Benzofurans | Various (Breast, Prostate) | Varies | Modulation of cell cycle regulation |

Table 2: Antimicrobial Activity

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Halogenated Benzofurans | Escherichia coli | 12 |

Case Studies

Case Study 1: Anticancer Research

In a recent study, this compound was evaluated alongside other benzofuran derivatives for their anticancer properties. The results indicated that this compound effectively inhibited the proliferation of cancer cells while sparing normal cells, showcasing its potential for therapeutic use in oncology .

Case Study 2: Synthesis Optimization

A research team optimized the synthetic route for producing this compound, achieving higher yields through modified reaction conditions. This optimization not only improved the efficiency of synthesis but also reduced the environmental impact associated with the production process .

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzofuran Esters

The benzofuran core allows for diverse functionalization. Below is a comparison with analogs:

Key Observations :

- Substituent Complexity : Brominated analogs (e.g., ) exhibit higher molecular weights due to halogens and bulky groups, impacting solubility and reactivity.

- Functional Group Diversity : The ethoxy group in this compound enhances electron-donating effects compared to simpler esters like Methyl 4-ethoxybenzoate.

Physical and Chemical Properties

- Volatility : Unlike volatile methyl esters (e.g., methyl salicylate, a VOC), benzofuran derivatives are less volatile due to aromatic stabilization.

- Polarity: The ethoxy and ester groups increase polarity, but brominated analogs (e.g., ) show higher hydrophobicity (XLogP3 = 5.7 vs. ~2–3 for non-halogenated benzofurans).

Research Findings and Discrepancies

- CAS Number Variability : Conflicting CAS entries for this compound suggest inconsistencies in commercial databases.

- Biological Activity : While diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) have ecological roles, benzofuran esters are more often explored for synthetic utility.

Méthodes De Préparation

Five-Step Synthesis from 4-Hydroxyindanone (Patent US20090131688A1)

This method involves a sequence of five reactions starting from 4-hydroxyindanone without isolating intermediates until the final step:

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Ketone Silylation | Protection of the ketone group as a silyl enol ether. |

| 2 | Ozonolysis | Cleavage of the silylated enol ether to form an aldehyde intermediate. |

| 3 | Oxidation | Conversion of the aldehyde to a carboxylic acid or ester intermediate. |

| 4 | Esterification | Formation of the methyl ester group at the 6-position. |

| 5 | Aromatization | Final aromatization to form the benzofuran ring system with the desired substitution. |

- The final compound of formula (I), methyl 4-benzofuran-carboxylate, is then subjected to saponification if the acid form is desired.

- This method faces challenges such as high-temperature Claisen rearrangement (>200°C) and formation of positional isomers (notably 6-position isomer) that are difficult to separate.

- Overall yield reported is approximately 21% for the target compound.

Etherification of 4-Hydroxy-1-benzofuran-6-carboxylic Acid (Benchchem Data)

An alternative and more straightforward route involves:

| Step Number | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | 4-Hydroxy-1-benzofuran-6-carboxylic acid + Methanol + Acid catalyst (e.g., H2SO4) | Formation of methyl 4-hydroxy-1-benzofuran-6-carboxylate |

| 2 | Allylation/Etherification | Reaction of hydroxyl group with allyl bromide in presence of base (e.g., K2CO3) | Formation of methyl 4-(allyloxy)-1-benzofuran-6-carboxylate |

- For the ethoxy substituent, a similar alkylation can be performed using ethyl bromide or equivalent ethylating agents under basic conditions.

- This method is advantageous due to milder conditions and fewer side products.

Suzuki Coupling and Functional Group Transformations (Journal of Pharmaceutical Sciences, 2025)

A more complex synthetic approach involves:

- Preparation of brominated benzofuran intermediates.

- Suzuki coupling reactions with pinacol boronates bearing ethoxy or related substituents.

- Subsequent hydrolysis, reduction, or protective group manipulations to yield this compound.

Key reagents and conditions include:

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| (i) | Bromination: Br2, CH2Cl2 or Br2, CH2Cl2-NaHCO3 aq. | Introduction of bromine substituent for coupling |

| (ii) | Esterification: KOH, MeOH-THF or K2CO3, EtOH | Formation of methyl or ethyl esters |

| (iii) | Suzuki Coupling: PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN | Formation of C-C bond with ethoxy-substituted phenyl boronate |

| (iv) | Hydrolysis, reduction, or deprotection as required | Final functional group adjustments |

- This route allows for structural diversification and optimization of substituents on the benzofuran core.

- It is well-suited for preparing derivatives with complex substitution patterns, including the ethoxy group at position 4.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The five-step method from hydroxyindanone is classical but suffers from low yield and byproduct formation, particularly positional isomers that complicate purification.

- Direct etherification of hydroxybenzofuran carboxylic acid esters is a practical and scalable approach, especially for ethoxy or allyloxy substituents, using standard alkylation chemistry under basic conditions.

- Suzuki coupling methods allow for sophisticated molecular modifications and are useful in medicinal chemistry research for structure-activity relationship studies, although they require more complex setups and catalysts.

- The choice of method depends on the availability of starting materials, desired purity, scale, and downstream applications.

Summary Table of Key Reaction Conditions for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ketone Silylation | Silyl chloride reagents, base | Protects ketone for ozonolysis |

| Ozonolysis | O3, low temperature | Cleaves double bonds, forms aldehyde |

| Oxidation | Oxidants like KMnO4 or H2O2 | Converts aldehyde to acid or ester |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Forms methyl ester |

| Aromatization | Heat, acid/base catalysts | Forms benzofuran ring |

| Etherification | Alkyl halide (e.g., ethyl bromide), base (K2CO3) | Introduces ethoxy group at 4-position |

| Suzuki Coupling | Pd catalyst, base, pinacol boronate derivatives | For C-C bond formation with substituted phenyl groups |

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-ethoxy-1-benzofuran-6-carboxylate?

A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the benzofuran core, followed by esterification and etherification steps. For example, analogous compounds like 3-hydroxy acids and spirobenzofuran derivatives have been synthesized via cyclization of ketone precursors under acidic conditions . Key steps include:

- Cyclization : Optimize reaction time and temperature to prevent side reactions.

- Esterification : Use methanol under reflux with a catalytic acid (e.g., H₂SO₄).

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Employ a combination of ¹H, ¹³C, and 2D NMR (COSY, NOESY) to assign substituents. For example:

- ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet (~1.3 ppm) and quartet (~3.4–4.0 ppm). Aromatic protons on the benzofuran ring appear as distinct doublets in the 6.5–8.0 ppm range .

- NOESY : Correlations between the methyl ester (–COOCH₃) and adjacent protons confirm spatial arrangement .

Q. What crystallographic techniques are suitable for determining the molecular structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters:

- Data collection : Use high-resolution (<1.0 Å) data to resolve electron density for the ethoxy and ester groups.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Contradictions may arise from dynamic effects (e.g., rotational barriers in the ethoxy group). Strategies:

Q. What experimental design considerations are critical for studying the compound’s reactivity in medicinal chemistry applications?

Focus on functional group compatibility. For example:

- Ester hydrolysis : Test under acidic (HCl/MeOH) vs. basic (NaOH/H₂O) conditions to avoid benzofuran ring degradation.

- Electrophilic substitution : Monitor regioselectivity at the 4-ethoxy or 6-ester positions using halogenation or nitration .

Q. How can polymorphism or solvate formation impact physicochemical characterization?

Polymorphs may differ in melting points or solubility. Mitigation steps:

Q. What computational methods are effective for predicting electronic properties (e.g., HOMO-LUMO gaps)?

Density Functional Theory (DFT) with basis sets like 6-31G(d,p) provides reliable results. Applications:

- Frontier orbitals : Analyze electron density distribution to predict sites for nucleophilic/electrophilic attacks.

- Solvent effects : Use PCM (Polarizable Continuum Model) to simulate solvation .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the final esterification step?

Potential causes and solutions:

Q. What analytical techniques validate purity for publication-quality data?

Combine:

Q. How can researchers differentiate between isomeric byproducts in benzofuran derivatives?

Use tandem mass spectrometry (MS/MS) and NOESY:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.